molecular formula C20H19N7O3 B2779208 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 2034261-24-8

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No.: B2779208
CAS No.: 2034261-24-8
M. Wt: 405.418
InChI Key: JDCPXXJYMKLDLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not detailed in the literature, similar compounds have been synthesized and studied. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized, and their structures were established by NMR and MS analysis .

Scientific Research Applications

Antimicrobial Activity

  • Compounds with structures similar to the specified chemical have been synthesized and evaluated for their antimicrobial activity. For instance, novel benzofuran-based 1,2,3-triazoles demonstrated high antimicrobial activity, showcasing the potential of these compounds in the development of new antimicrobial agents (Sunitha et al., 2017).

Analgesic and Anti-inflammatory Agents

  • The synthesis of new Mannich bases of arylpyridazinones was explored for their analgesic and anti-inflammatory activities. Among the synthesized compounds, specific derivatives showed potent analgesic and anti-inflammatory effects without inducing gastric ulcerogenic effects, suggesting their therapeutic potential (Gökçe et al., 2005).

Synthesis of Novel Compounds

  • Research has also focused on the facile synthesis of novel compounds like 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones. These efforts underline the synthetic versatility of compounds related to the specified chemical structure, potentially leading to the discovery of new drugs with varied biological activities (Koza et al., 2013).

Mechanism of Action

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O3/c1-29-15-4-2-3-14-11-16(30-19(14)15)20(28)26-9-7-25(8-10-26)17-5-6-18(24-23-17)27-13-21-12-22-27/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCPXXJYMKLDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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